Prop-2-en-1-yl carbamodithioate
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Overview
Description
Prop-2-en-1-yl carbamodithioate is an organic compound that belongs to the class of carbamodithioates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is particularly notable for its role as a fungicide and its potential use in other bioactive applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl carbamodithioate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to achieve high yields in shorter reaction times .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar one-pot methods. The use of microwave irradiation and solvent-free conditions makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
Prop-2-en-1-yl carbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive agent with antifungal and antimicrobial properties.
Medicine: Research has indicated its potential use as a topical vaginal microbicide with spermicidal activity.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl carbamodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through sulfhydryl binding, which reduces the availability of free thiols in biological systems. This mechanism is particularly relevant in its spermicidal activity, where it inhibits sperm hexokinase .
Comparison with Similar Compounds
Prop-2-en-1-yl carbamodithioate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl carbamate: This compound has similar structural features but different reactivity and applications.
Isopropenyl acetate: While structurally different, it shares some chemical properties and is used in similar industrial applications.
Uniqueness
This compound stands out due to its unique combination of fungicidal and spermicidal properties, making it a versatile compound in both agricultural and medical fields .
Properties
CAS No. |
50586-78-2 |
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Molecular Formula |
C4H7NS2 |
Molecular Weight |
133.2 g/mol |
IUPAC Name |
prop-2-enyl carbamodithioate |
InChI |
InChI=1S/C4H7NS2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) |
InChI Key |
FWCGZALMVRQHKW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=S)N |
Origin of Product |
United States |
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